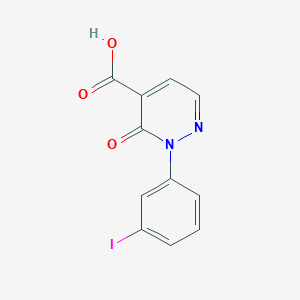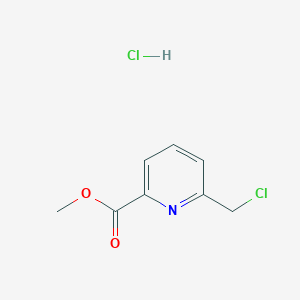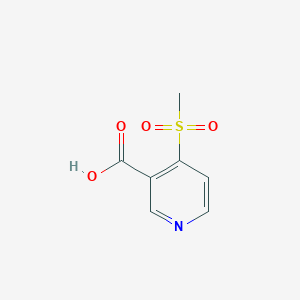
2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features an iodophenyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. The presence of iodine in the phenyl ring and the unique structure of the dihydropyridazine ring make this compound particularly interesting for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the formation of the dihydropyridazine ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and functional groups make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through various pathways. The iodine atom in the phenyl ring can participate in halogen bonding, while the dihydropyridazine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
Compared to its analogs, 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C11H7IN2O3 |
|---|---|
Peso molecular |
342.09 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7IN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17) |
Clave InChI |
HGCZRGXQQYHSQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)N2C(=O)C(=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13658526.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13658539.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)

![3-[[(8|A,9S)-6'-methoxycinchonan-9-yl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione](/img/structure/B13658571.png)
![benzyl (2S)-2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride](/img/structure/B13658572.png)




